8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 941873-51-4
VCID: VC11872067
InChI: InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29)
SMILES: CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O
Molecular Formula: C21H29N5O4
Molecular Weight: 415.5 g/mol

8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 941873-51-4

Cat. No.: VC11872067

Molecular Formula: C21H29N5O4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 941873-51-4

Specification

CAS No. 941873-51-4
Molecular Formula C21H29N5O4
Molecular Weight 415.5 g/mol
IUPAC Name 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29)
Standard InChI Key ORWOGFLVYMSQLF-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O
Canonical SMILES CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O

Introduction

Key Functional Groups:

  • Purine Core: Provides the scaffold for biological activity.

  • Hydroxypropyl Side Chain: Enhances solubility and potential receptor binding.

  • Diethylamino Group: Contributes to lipophilicity and membrane permeability.

Synthesis Pathway

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. A general outline includes:

  • Formation of Purine Core: The purine nucleus is synthesized or modified using methylation reactions.

  • Attachment of Hydroxypropyl Chain: A hydroxypropyl group is introduced via alkylation using halohydrins or epoxides.

  • Substitution with Diethylamino Group: The diethylamino moiety is added through nucleophilic substitution or reductive amination.

  • Introduction of Ethylphenoxy Group: This step involves etherification with 3-ethylphenol under basic conditions.

Pharmacological Significance

Xanthine derivatives are known for their diverse biological activities, including:

  • CNS Stimulation: Acting as adenosine receptor antagonists.

  • Bronchodilation: Used in respiratory conditions like asthma (e.g., theophylline).

  • Anti-inflammatory Effects: Potential inhibition of phosphodiesterase enzymes.

Hypothetical Applications:

Given its structural features, this compound may exhibit:

  • Adenosine Receptor Modulation: The diethylamino group could enhance selectivity for specific adenosine receptor subtypes (e.g., A1 or A2A).

  • Phosphodiesterase Inhibition: Similar to other xanthines, it might inhibit PDE enzymes, leading to increased intracellular cAMP levels.

  • Antioxidant Properties: The hydroxypropyl side chain could contribute to free radical scavenging.

Potential Applications in Drug Development

This compound's unique structure suggests potential applications in several therapeutic areas:

  • Neurological Disorders: As a stimulant or neuroprotective agent.

  • Respiratory Diseases: For bronchodilation and anti-inflammatory effects.

  • Cardiovascular Support: Modulating heart rate and vascular tone.

Data Table: Comparative Binding Affinities (Hypothetical)

CompoundAdenosine Receptor Binding (Ki)PDE Inhibition (IC50)Antioxidant Activity (IC50)
Caffeine~10 µM~100 µMModerate
Theophylline~20 µM~50 µMLow
8-(Diethylamino)-7-[3-(3-ethylphenoxy)...TBDTBDHigh (predicted)

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